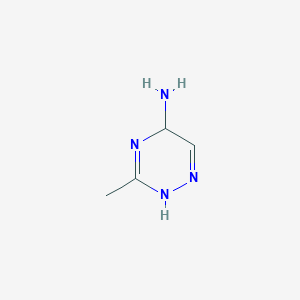
4-chlorobenzoic acid;N-cyclohexylcyclohexanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chlorobenzoic acid;N-cyclohexylcyclohexanamine is a compound that combines two distinct chemical entities: 4-chlorobenzoic acid and N-cyclohexylcyclohexanamine. 4-Chlorobenzoic acid is an organic compound with the molecular formula ClC₆H₄CO₂H. It is a white solid that is soluble in some organic solvents and in aqueous base . N-cyclohexylcyclohexanamine, on the other hand, is a secondary amine derived from cyclohexane.
準備方法
Synthetic Routes and Reaction Conditions
4-Chlorobenzoic acid is typically prepared by the oxidation of 4-chlorotoluene . The reaction involves the use of oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions. The reaction is carried out at elevated temperatures to ensure complete oxidation of the methyl group to a carboxylic acid group.
N-cyclohexylcyclohexanamine can be synthesized through the reductive amination of cyclohexanone with cyclohexylamine. This reaction is typically catalyzed by hydrogen in the presence of a metal catalyst such as palladium on carbon (Pd/C).
Industrial Production Methods
Industrial production of 4-chlorobenzoic acid involves large-scale oxidation processes using similar oxidizing agents as in laboratory synthesis. The reaction conditions are optimized for higher yields and purity. N-cyclohexylcyclohexanamine is produced industrially through continuous flow processes that ensure efficient mixing and reaction of cyclohexanone and cyclohexylamine.
化学反応の分析
Types of Reactions
4-Chlorobenzoic acid undergoes various types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of chlorinated benzoic acids.
Reduction: Reduction of the carboxylic acid group can yield 4-chlorobenzyl alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
N-cyclohexylcyclohexanamine can undergo:
Acylation: Reaction with acyl chlorides to form amides.
Alkylation: Reaction with alkyl halides to form tertiary amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Nucleophiles: Hydroxide ions (OH⁻), alkoxide ions (RO⁻).
Major Products
4-Chlorobenzoic acid: Chlorinated benzoic acids, 4-chlorobenzyl alcohol.
N-cyclohexylcyclohexanamine: Amides, tertiary amines.
科学的研究の応用
4-Chlorobenzoic acid;N-cyclohexylcyclohexanamine has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-chlorobenzoic acid;N-cyclohexylcyclohexanamine involves its interaction with specific molecular targets and pathways. The carboxylic acid group of 4-chlorobenzoic acid can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially inhibiting their activity. N-cyclohexylcyclohexanamine, being a secondary amine, can interact with receptors and enzymes through hydrogen bonding and hydrophobic interactions, modulating their function.
類似化合物との比較
Similar Compounds
4-Bromobenzoic acid: Similar structure with a bromine atom instead of chlorine.
4-Fluorobenzoic acid: Similar structure with a fluorine atom instead of chlorine.
N-cyclohexylmethylamine: Similar structure with a methyl group instead of a cyclohexyl group.
Uniqueness
4-Chlorobenzoic acid;N-cyclohexylcyclohexanamine is unique due to the presence of both a chlorinated aromatic carboxylic acid and a secondary amine derived from cyclohexane. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
特性
CAS番号 |
817177-01-8 |
|---|---|
分子式 |
C19H28ClNO2 |
分子量 |
337.9 g/mol |
IUPAC名 |
4-chlorobenzoic acid;N-cyclohexylcyclohexanamine |
InChI |
InChI=1S/C12H23N.C7H5ClO2/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;8-6-3-1-5(2-4-6)7(9)10/h11-13H,1-10H2;1-4H,(H,9,10) |
InChIキー |
JRBARZGTHDAUJN-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)NC2CCCCC2.C1=CC(=CC=C1C(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[2-[2-(Undecylamino)ethylamino]ethyl]phenol](/img/structure/B14219536.png)



![N-[4-(2-Sulfanylacetamido)butyl][1,1'-biphenyl]-4-carboxamide](/img/structure/B14219557.png)
![5-[2-(4-Chlorophenyl)-2-oxoethylidene]-3-methylpyrrolidin-2-one](/img/structure/B14219558.png)


![1,3-Dimethyl-2-[(oct-1-en-1-yl)sulfanyl]benzene](/img/structure/B14219586.png)
![N-(2,5-Dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)-3-hydroxybenzamide](/img/structure/B14219595.png)




